molecular formula C17H18ClN3O2 B5666113 1-(3-chlorophenyl)-4-(3-nitrobenzyl)piperazine

1-(3-chlorophenyl)-4-(3-nitrobenzyl)piperazine

Cat. No. B5666113
M. Wt: 331.8 g/mol
InChI Key: BSVLWHSKKJBNFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(3-chlorophenyl)-4-(3-nitrobenzyl)piperazine and related compounds typically involves multiple steps such as alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. For example, in the synthesis of 1-(2,3-dichlorophenyl)piperazine, a similar compound, the process begins with 2,6-dichloro-nitrobenzene and piperazine and achieves a total yield of around 48.2% (Quan, 2006).

Molecular Structure Analysis

Molecular structure characterization typically involves techniques like IR (Infrared Spectroscopy) and NMR (Nuclear Magnetic Resonance). These methods confirm the structural composition of compounds such as 1-(2,3-dichlorophenyl)piperazine, a structurally similar compound (Li Ning-wei, 2005).

Chemical Reactions and Properties

Physical Properties Analysis

Physical properties such as crystal packing, molecular conformations, and interactions within the crystal structure of compounds like 1-(3-chlorophenyl)-4-(3-nitrobenzyl)piperazine derivatives can be elucidated through crystallography. For instance, a study on 1-(3-Chlorophenyl)-4-(3-Chloropropyl)-Piperazine Hydrochloride describes the formation of specific crystal structures and interactions (S. Mai, 2005).

Chemical Properties Analysis

Chemical properties like reactivity, stability, and interactions with other compounds are fundamental aspects of 1-(3-chlorophenyl)-4-(3-nitrobenzyl)piperazine. Studies on similar compounds have shown that modifications in the molecular structure can significantly affect these properties, as seen in the synthesis and biological evaluation of related compounds (L.-Y. Chen et al., 2021).

properties

IUPAC Name

1-(3-chlorophenyl)-4-[(3-nitrophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2/c18-15-4-2-5-16(12-15)20-9-7-19(8-10-20)13-14-3-1-6-17(11-14)21(22)23/h1-6,11-12H,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVLWHSKKJBNFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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